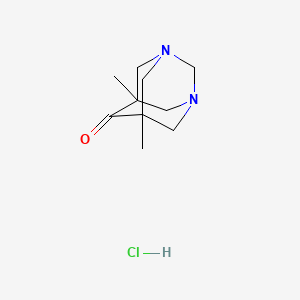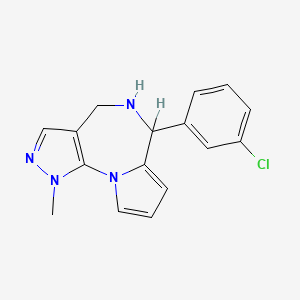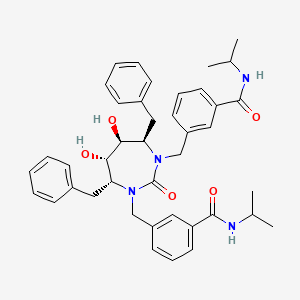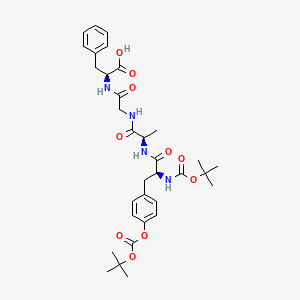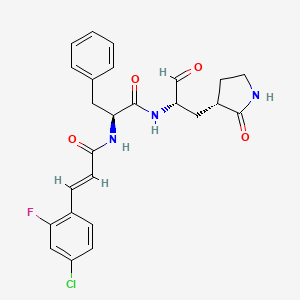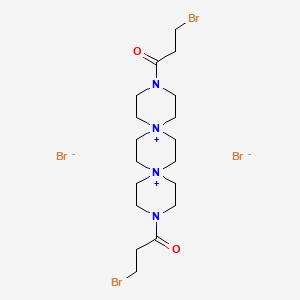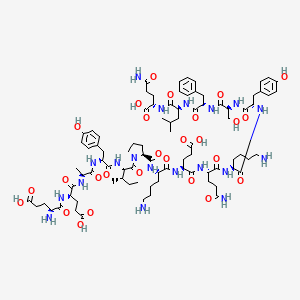
1-((2-Hydroxyethoxy)methyl)-5-(methoxycarbonyl)-6-(phenylthio)uracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-COOCH3HEPT is a chemical compound with a unique structure and properties that make it of interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-COOCH3HEPT typically involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. Common synthetic routes include:
Esterification: This involves the reaction of a carboxylic acid with methanol in the presence of an acid catalyst to form the ester group.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Industrial Production Methods
Industrial production of 5-COOCH3HEPT may involve large-scale esterification and hydrolysis processes, utilizing continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5-COOCH3HEPT undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a strong base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-COOCH3HEPT has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 5-COOCH3HEPT involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxytryptophan (5-HTP): A naturally occurring amino acid and chemical precursor to serotonin.
5-Methoxytryptamine (5-MT): A derivative of tryptamine with similar structural features.
Uniqueness
5-COOCH3HEPT is unique due to its specific ester group and alkyl chain, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
137897-81-5 |
|---|---|
Molecular Formula |
C15H16N2O6S |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
methyl 1-(2-hydroxyethoxymethyl)-2,4-dioxo-6-phenylsulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H16N2O6S/c1-22-14(20)11-12(19)16-15(21)17(9-23-8-7-18)13(11)24-10-5-3-2-4-6-10/h2-6,18H,7-9H2,1H3,(H,16,19,21) |
InChI Key |
FBPAOTJTYZYAEK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



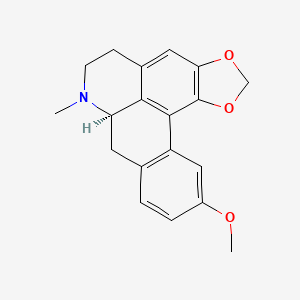
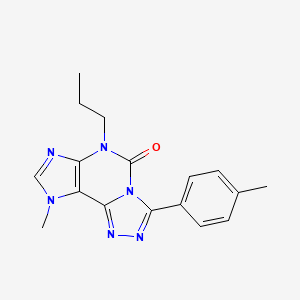
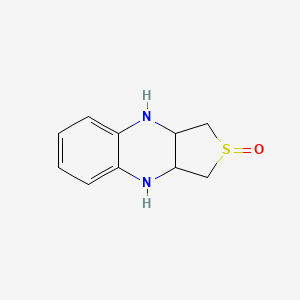

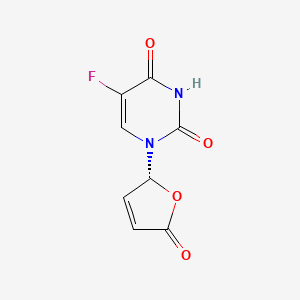
![(2S,3S,4S,5R,6R)-6-[3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxo-2-phenylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12783645.png)
